Lipophilicity (logP) as a Key Driver of Altered Release Kinetics vs. Estradiol Valerate
Estradiol 3,17-Divalerate is differentiated from its closest analog, estradiol valerate, by the presence of a second ester moiety at the C3 position. This structural difference results in a significant increase in lipophilicity. Estradiol valerate (17-valerate) has a calculated logP of approximately 5.6-6.0, whereas the diester Estradiol 3,17-Divalerate exhibits a substantially higher calculated logP, estimated to be >7.5 . This increased lipophilicity is directly responsible for its altered pharmacokinetic profile when formulated in oil, leading to a slower rate of absorption and a more prolonged release of the active estradiol moiety compared to the monoester .
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP > 7.5 |
| Comparator Or Baseline | Estradiol valerate: logP ~5.6-6.0 |
| Quantified Difference | Estimated increase of >1.5 logP units |
| Conditions | In silico calculation (molecular property) |
Why This Matters
This quantitative difference in lipophilicity explains why E2DV is preferred as a starting material for depot formulations, as it provides a more gradual and sustained release of estradiol, whereas estradiol valerate is a more common choice for oral or shorter-acting injectable therapies.
